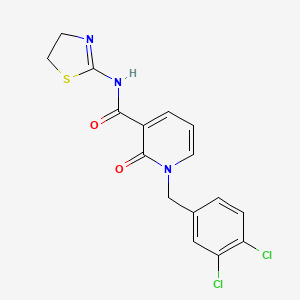

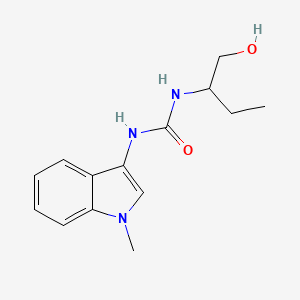

![molecular formula C20H17ClN6O B2424123 N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890939-21-6](/img/structure/B2424123.png)

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, and pyrimidines . They are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents . The synthesis of these compounds is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines includes a fused nitrogen-containing heterocyclic ring system . The chemical composition of purine is related to pyrazolopyrimidine .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized via the formation of pyrazol-3-one substrates . They can also be synthesized using Cu (I) catalyzed click reaction .Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, which include N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide, demonstrate affinity for A1 adenosine receptors. Research has explored various derivatives of this compound for their potential receptor affinity. One study found that specific substitutions at N1 and N5 positions of pyrazolo[3,4-d]pyrimidines enhanced their overall activity at these receptors (Harden, Quinn, & Scammells, 1991).

Antitumor Activity

Several studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study synthesized a series of these compounds and evaluated their efficacy against human breast adenocarcinoma cells, finding some derivatives exhibiting mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017). Another research effort synthesized new pyrazolo[3,4-d]pyrimidines and tested their antitumor activity on 60 different cell lines, identifying specific compounds with potent antitumor activity (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines have also been explored for their antimicrobial potential. One study synthesized novel derivatives and evaluated their antimicrobial activity, with some compounds demonstrating significant inhibitory effects against pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).

Xanthine Oxidase Inhibitory Activity

The inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives on xanthine oxidase, an enzyme involved in purine metabolism, has been studied. Specific derivatives were found to be potent inhibitors, potentially relevant for treating conditions like gout (Kobayashi, 1973).

Herbicidal Activity

Research into the herbicidal activity of pyrazolo[3,4-d]pyrimidines has shown that some derivatives can effectively inhibit the growth of various plants, suggesting potential applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).

Anti-Inflammatory and Ulcerogenicity Studies

Pyrazolo[3,4-d]pyrimidines have also been synthesized and evaluated for their anti-inflammatory properties. Some derivatives exhibited significant anti-inflammatory activity with minimal ulcerogenic effects, indicating potential as safer anti-inflammatory drugs (El-Tombary, 2013).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide” is not available, it’s important to note that pyrazolo[3,4-d]pyrimidines have been studied for their potential as anticancer agents . As with any chemical compound, appropriate safety measures should be taken when handling.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c21-15-7-9-16(10-8-15)27-20-17(12-24-27)19(22-13-23-20)26-25-18(28)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2,(H,25,28)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGWFEDVUUSIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

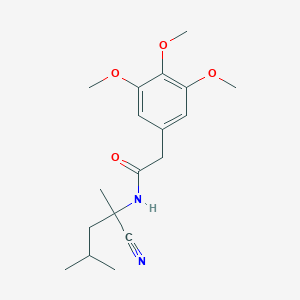

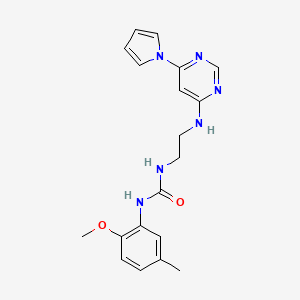

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424040.png)

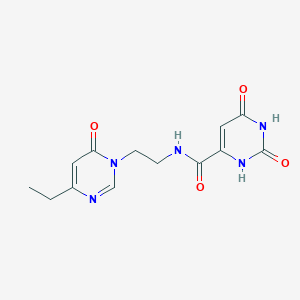

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)

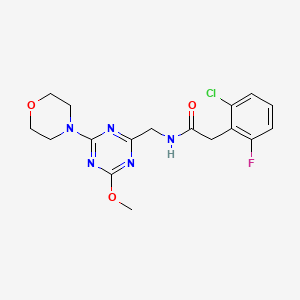

![6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2424044.png)

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2424055.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole](/img/structure/B2424058.png)

![2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2424059.png)

![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)

![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2424062.png)